molecular formula C₁₅H₁₂D₃FN₄O B1147031 Zolazepam-d3 CAS No. 1286480-83-8

Zolazepam-d3

Katalognummer: B1147031
CAS-Nummer: 1286480-83-8
Molekulargewicht: 289.32
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Zolazepam-d3 is a deuterated analog of zolazepam, a pyrazolodiazepinone-class compound with anxiolytic and anticonvulsant properties . It is primarily utilized as an analytical reference standard in forensic and pharmacological research, particularly for mass spectrometry-based quantification due to its stable isotopic labeling, which enhances precision in detecting the parent compound in biological matrices . Zolazepam is commonly combined with tiletamine in veterinary medicine as a safe anesthetic for dogs and cats, leveraging its rapid onset and muscle-relaxant effects . The deuterated form (d3) introduces three deuterium atoms, typically at metabolically stable positions, to minimize isotopic interference while maintaining structural and functional similarity to the non-deuterated molecule .

Eigenschaften

CAS-Nummer

1286480-83-8

Molekularformel

C₁₅H₁₂D₃FN₄O

Molekulargewicht

289.32

Synonyme

4-(2-Fluorophenyl)-6,8-dihydro-1,3,8-trimethylpyrazolo[3,4-e][1,4]diazepin-7(1H)-one-d3;  4-(o-Fluorophenyl)-6,8-dihydro-1,3,8-trimethylpyrazolo[3,4-e][1,4]diazepin-7(1H)-_x000B_one-d3;  CI 716;  Flupyrazapon; 

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of zolazepam-d3 involves several key steps:

Industrial production methods typically involve optimizing these steps to achieve higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Analyse Chemischer Reaktionen

Zolazepam-d3 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Zolazepam-d3 has a wide range of scientific research applications:

Wirkmechanismus

Zolazepam-d3 exerts its effects by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the inhibitory effects of GABA, leading to sedation, muscle relaxation, and anxiolysis. The molecular targets include GABA-A receptors, where zolazepam-d3 acts as a positive allosteric modulator, increasing the receptor’s affinity for GABA .

Vergleich Mit ähnlichen Verbindungen

Zolazepam-d3 vs. Flubromazepam-d4

Flubromazepam-d4, another deuterated benzodiazepine, shares analytical applications as an internal standard. However, its parent compound, flubromazepam, is a designer benzodiazepine (DBZD) with a distinct fluorophenyl substitution and bromine atom at the 7-position of the benzodiazepine core . Unlike zolazepam-d3, flubromazepam-d4 is primarily used to study illicit DBZDs in human toxicology due to its long half-life (~106 hours) and potent sedative effects . Analytical challenges include differentiating flubromazepam from metabolites like desalkyl-flubromazepam, which requires high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) .

Zolazepam-d3 vs. Diclazepam and 4-Chlorodiazepam

Diclazepam and 4-chlorodiazepam are positional isomers of DBZDs, differing in chlorine substitution patterns . These compounds lack commercially available reference standards, complicating their detection in urine samples . In contrast, zolazepam-d3 benefits from standardized analytical protocols and certified reference materials, enabling reliable quantification . Pharmacologically, diclazepam acts as a prodrug for delorazepam, whereas zolazepam exerts direct effects via GABA-A receptor modulation .

Zolazepam-d3 vs. 8-Demethyl Zolazepam

8-Demethyl zolazepam is a major metabolite of zolazepam, formed via hepatic demethylation . Unlike the deuterated parent compound, 8-demethyl zolazepam is pharmacologically inactive but critical for forensic toxicology to confirm zolazepam exposure . Analytical differentiation requires liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to structural similarities .

Zolazepam-d3 vs. Lorazepam-Related Compounds

Lorazepam-related compounds A and B (e.g., 7-chloro-5-(o-chlorophenyl)-1,3-dihydro-3-acetoxy-2H-1,4-benzodiazepin-2-one) are degradation products or synthetic impurities . These lack therapeutic utility but are monitored in pharmaceutical quality control. Zolazepam-d3, by contrast, is intentionally synthesized for research, with stringent purity standards (>98% by HPLC) .

Data Table: Key Comparative Features

Compound Molecular Formula Deuterium Substitution Primary Application Analytical Challenges Reference Standard Availability
Zolazepam-d3 C16H12D3ClN4O Three deuterium atoms Research, veterinary anesthesia Isotopic interference in HRMS Commercially available
Flubromazepam-d4 C15H8D4BrFN2O Four deuterium atoms Illicit drug detection Metabolite differentiation Limited
Diclazepam C16H12Cl2N2O None Designer drug (prodrug) Lack of reference standards Rare
8-Demethyl Zolazepam C15H10ClN4O None Metabolite identification Structural similarity to parent Available (research-only)
Lorazepam Related A C17H12Cl2N2O3 None Pharmaceutical impurity Light sensitivity, stability issues Available

Research Findings and Implications

  • Metabolic Pathways : Zolazepam-d3’s stability under enzymatic conditions makes it ideal for tracing zolazepam metabolism, unlike DBZDs like diclazepam, whose metabolic pathways remain poorly characterized .
  • Analytical Selectivity : Zolazepam-d3 can be distinguished from isomers (e.g., 4-chlorodiazepam) using advanced chromatographic techniques, whereas DBZDs require orthogonal methods like ion mobility spectrometry .
  • Regulatory Gaps : The lack of reference standards for DBZDs contrasts with zolazepam-d3’s accessibility, underscoring the need for standardized DBZD libraries in forensic labs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.